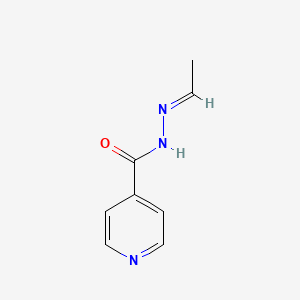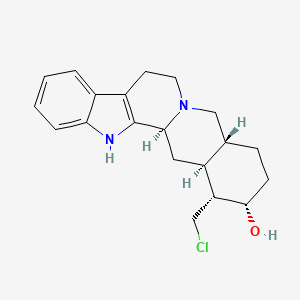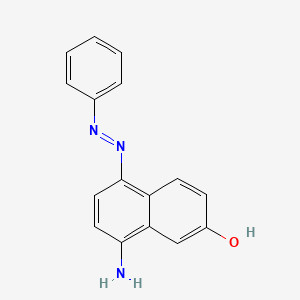
2-Naphthalenol, 8-amino-5-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenol, 8-amino-5-(phenylazo)- is an organic compound with the molecular formula C16H13N3O. It is a derivative of naphthol and is characterized by the presence of an amino group and a phenylazo group attached to the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthalenol, 8-amino-5-(phenylazo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to carry out the diazotization and coupling reactions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenol, 8-amino-5-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenol, 8-amino-5-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes, pigments, and inks.
Wirkmechanismus
The mechanism of action of 2-Naphthalenol, 8-amino-5-(phenylazo)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction to form amines, which can further interact with biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthalenol, 1-(phenylazo)-
- 2-Naphthalenol, 4-amino-5-(phenylazo)-
- 2-Naphthalenol, 6-amino-5-(phenylazo)-
Comparison
2-Naphthalenol, 8-amino-5-(phenylazo)- is unique due to the specific positioning of the amino and phenylazo groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as its specific color and reactivity, making it particularly valuable in dye and pigment applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
85-11-0 |
|---|---|
Molekularformel |
C16H13N3O |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
8-amino-5-phenyldiazenylnaphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-15-8-9-16(13-7-6-12(20)10-14(13)15)19-18-11-4-2-1-3-5-11/h1-10,20H,17H2 |
InChI-Schlüssel |
LILUGONJGLSBDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
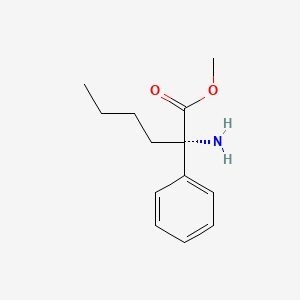


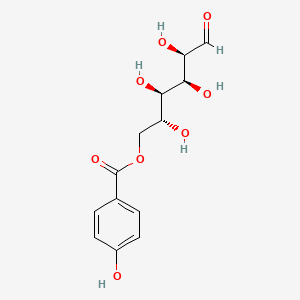
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

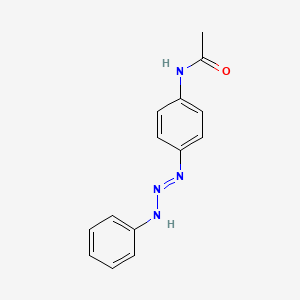
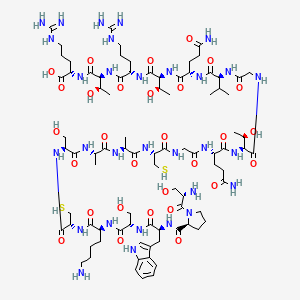
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
